molecular formula C22H17BrN2O2 B11549734 2-bromo-4-methyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2-bromo-4-methyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11549734
M. Wt: 421.3 g/mol
InChI Key: GYDMPBOBSDCFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-4-methyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with a carboxylic acid derivative, such as 2-methylbenzoic acid, under acidic conditions.

    Imination: The imine linkage is formed by the condensation of the benzoxazole derivative with an aldehyde, such as 4-methylbenzaldehyde, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-methyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a hydroquinone, depending on the reaction conditions.

    Condensation Reactions: The imine linkage can participate in further condensation reactions with other aldehydes or ketones.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-4-methyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-bromo-4-methyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-methylphenol: A simpler derivative with similar bromine and methyl substitutions but lacking the benzoxazole moiety.

    4-methyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: A closely related compound with a different substitution pattern.

Uniqueness

2-bromo-4-methyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to the presence of both the bromine atom and the benzoxazole moiety, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C22H17BrN2O2

Molecular Weight

421.3 g/mol

IUPAC Name

2-bromo-4-methyl-6-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C22H17BrN2O2/c1-13-9-15(21(26)18(23)10-13)12-24-16-7-8-20-19(11-16)25-22(27-20)17-6-4-3-5-14(17)2/h3-12,26H,1-2H3

InChI Key

GYDMPBOBSDCFRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)C)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.